Cas no 2034997-65-2 ((2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide)

(2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide structure
2034997-65-2 structure
Product Name:(2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide
CAS No:2034997-65-2
MF:C16H14ClN5O2
MW:343.767661571503
CID:5554291
PubChem ID:91818995
Update Time:2025-07-14

(2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026694644
    • (2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide
    • 2034997-65-2
    • (E)-3-(2-chlorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide
    • (E)-3-(2-chlorophenyl)-N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]prop-2-enamide
    • F6524-5477
    • Inchi: 1S/C16H14ClN5O2/c1-24-16-9-7-13-19-20-14(22(13)21-16)10-18-15(23)8-6-11-4-2-3-5-12(11)17/h2-9H,10H2,1H3,(H,18,23)/b8-6+
    • InChI Key: SEAPWAUHKZJTAO-SOFGYWHQSA-N
    • SMILES: ClC1C=CC=CC=1/C=C/C(NCC1=NN=C2C=CC(=NN12)OC)=O

Computed Properties

  • Exact Mass: 343.0836024g/mol
  • Monoisotopic Mass: 343.0836024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 464
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 81.4Ų

(2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide Pricemore >>

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Additional information on (2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide

Research Brief on (2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide (CAS: 2034997-65-2)

The compound (2E)-3-(2-chlorophenyl)-N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)prop-2-enamide (CAS: 2034997-65-2) has recently emerged as a promising candidate in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique triazolopyridazine scaffold and α,β-unsaturated amide moiety, has attracted significant attention due to its potential therapeutic applications, particularly in the modulation of protein-protein interactions and kinase inhibition pathways.

Recent studies have focused on the synthesis and optimization of this compound, with particular emphasis on its stereoselective preparation. The (E)-configuration of the prop-2-enamide group has been identified as crucial for biological activity, with researchers developing novel catalytic systems to achieve high yields (typically >85%) and excellent stereocontrol (E/Z ratio >20:1). The presence of the 2-chlorophenyl group at the β-position and the methoxy-substituted triazolopyridazine moiety contribute to both the compound's stability and target binding affinity.

Pharmacological evaluations have revealed that 2034997-65-2 demonstrates potent inhibitory activity against several clinically relevant kinases, with IC50 values in the low nanomolar range (2-15 nM) for specific isoforms. Structural-activity relationship (SAR) studies indicate that the compound's unique binding mode involves simultaneous interaction with the kinase hinge region through the triazolopyridazine core and allosteric modulation via the chlorophenyl-enamide side chain. This dual binding mechanism offers potential advantages in overcoming drug resistance mutations commonly observed in kinase-targeted therapies.

In cellular assays, the compound has shown promising antiproliferative effects against various cancer cell lines, with particular efficacy observed in models of triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Recent findings published in the Journal of Medicinal Chemistry (2023) report that 2034997-65-2 induces G2/M cell cycle arrest and promotes apoptosis through both intrinsic and extrinsic pathways, as evidenced by caspase activation and PARP cleavage assays.

Pharmacokinetic studies in rodent models indicate favorable absorption and distribution properties, with oral bioavailability exceeding 60% in preclinical testing. The compound demonstrates good blood-brain barrier penetration, suggesting potential applications in CNS disorders. However, metabolism studies reveal extensive hepatic first-pass effect mediated primarily by CYP3A4, indicating the need for formulation optimization or structural modification to improve metabolic stability.

Ongoing research is exploring the compound's potential in combination therapies and its application in non-oncological indications, particularly in inflammatory and neurodegenerative diseases. The unique chemical structure of 2034997-65-2 continues to serve as a valuable scaffold for the development of novel therapeutic agents, with several derivatives currently in preclinical development pipelines.

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